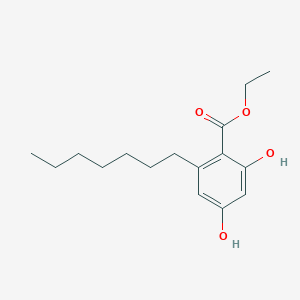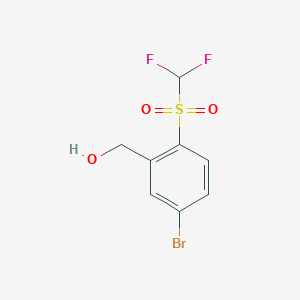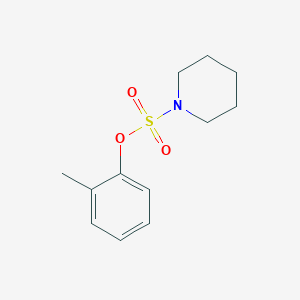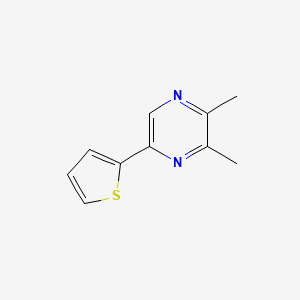
2,3-Dimethyl-5-(thiophen-2-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-(2-thienyl)pyrazine is a heterocyclic aromatic compound that contains both pyrazine and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(2-thienyl)pyrazine typically involves the reaction of 2,3-dimethylpyrazine with a thiophene derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2,3-Dimethyl-5-(2-thienyl)pyrazine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process .
化学反应分析
Types of Reactions
2,3-Dimethyl-5-(2-thienyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
科学研究应用
2,3-Dimethyl-5-(2-thienyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2,3-Dimethyl-5-(2-thienyl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2,3-Dimethylthieno[3,4-b]pyrazine
- 2,3-Dimethyl-5,7-bis(2-thienyl)thieno[3,4-b]pyrazine
- Thieno[3,4-b]pyrazine-based oligothiophenes
Uniqueness
2,3-Dimethyl-5-(2-thienyl)pyrazine is unique due to its specific combination of pyrazine and thiophene rings, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and materials science .
属性
CAS 编号 |
77390-03-5 |
|---|---|
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-thiophen-2-ylpyrazine |
InChI |
InChI=1S/C10H10N2S/c1-7-8(2)12-9(6-11-7)10-4-3-5-13-10/h3-6H,1-2H3 |
InChI 键 |
MFWHSPRWZFROII-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N=C1C)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


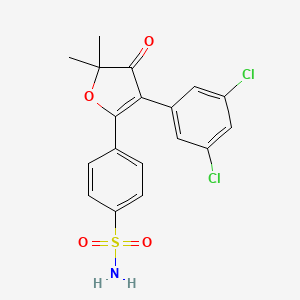
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
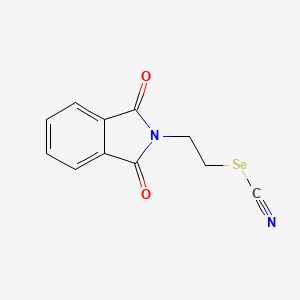
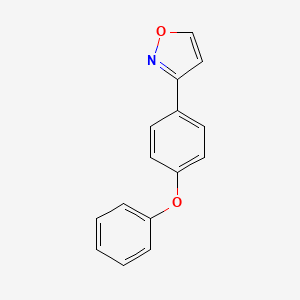
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
